molecular formula C15H19N5O3 B11151424 methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate

methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate

Cat. No.: B11151424
M. Wt: 317.34 g/mol
InChI Key: MFGWCFKFCISGMA-ZDUSSCGKSA-N
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Description

Methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate is a complex organic compound that features a tetrazole ring, a phenyl group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Formamido Group: The phenyl-tetrazole intermediate is then reacted with formamide under dehydrating conditions to introduce the formamido group.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and formamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study the interactions between tetrazole-containing molecules and biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate can be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate exerts its effects depends on its interaction with molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}pentanoate: Similar structure but lacks the formamido group.

    Ethyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate is unique due to the presence of both the tetrazole ring and the formamido group, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]pentanoate

InChI

InChI=1S/C15H19N5O3/c1-10(2)7-13(15(22)23-3)17-14(21)11-5-4-6-12(8-11)20-9-16-18-19-20/h4-6,8-10,13H,7H2,1-3H3,(H,17,21)/t13-/m0/s1

InChI Key

MFGWCFKFCISGMA-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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